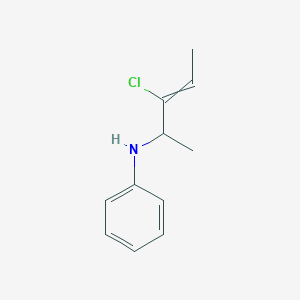![molecular formula C9H16O3 B14408960 methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate CAS No. 81677-43-2](/img/structure/B14408960.png)
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate: is a chemical compound with the molecular formula C10H18O3. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.
Hydroxymethylation: The cyclopropyl group is then functionalized with a hydroxymethyl group. This step often involves the use of formaldehyde and a suitable catalyst.
Esterification: The final step is the esterification of the hydroxymethylated cyclopropyl compound with butanoic acid in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which are crucial in various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]pentanoate
- Ethyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]propanoate
Uniqueness
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is unique due to its specific combination of the cyclopropyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81677-43-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
VGLYCTIZONOGAP-SFYZADRCSA-N |
SMILES isomérique |
COC(=O)CCC[C@@H]1C[C@H]1CO |
SMILES canonique |
COC(=O)CCCC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


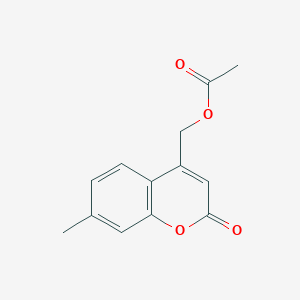
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
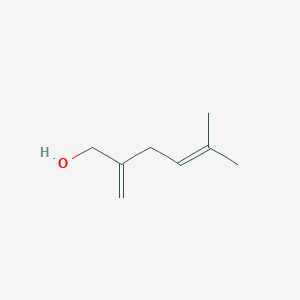
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
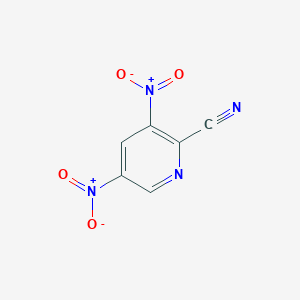
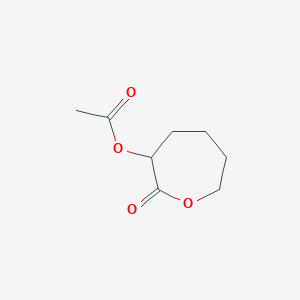
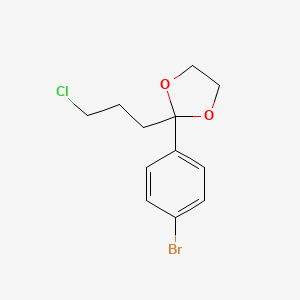

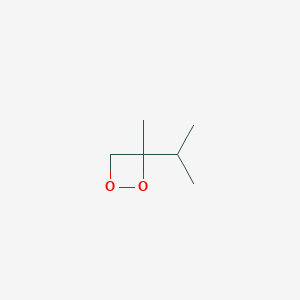
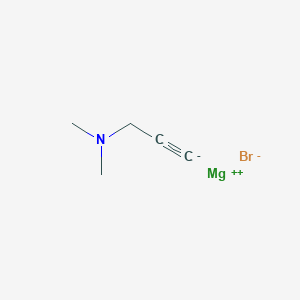
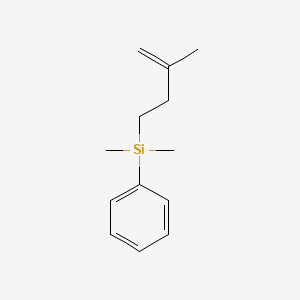
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
